ピケトプロフェン

概要

説明

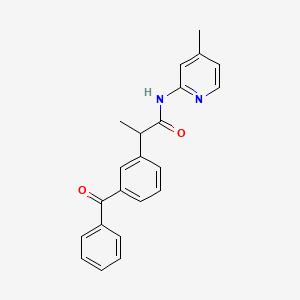

ピケトプロフェンは、非ステロイド系抗炎症薬(NSAID)であり、主にクリームの形で局所適用に使用されます。 ピケトプロフェンは、別のよく知られたNSAIDであるケトプロフェンの4-ピコリンアミド誘導体です。 .

科学的研究の応用

Piketoprofen has several scientific research applications:

Chemistry: Used as a model compound for studying the behavior of NSAIDs in various chemical reactions.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Industry: Employed in the formulation of topical creams and other pharmaceutical products.

作用機序

ピケトプロフェンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ-2(COX-2)を阻害することによって効果を発揮します。プロスタグランジンは、痛み、発熱、炎症のメディエーターです。 COX-2を阻害することにより、ピケトプロフェンはプロスタグランジンのレベルを低下させ、痛みと炎症を軽減します。 .

類似化合物の比較

類似化合物

ケトプロフェン: ピケトプロフェンの親化合物であり、同様の抗炎症特性を持つNSAIDです。

フルルビプロフェン: 同様の適応症に使用される別のNSAIDです。

ナブメトン: COX-2を阻害するエステルプロドラッグです。

独自性

ピケトプロフェンは、その特定の化学構造により、局所適用が効果的であり、炎症部位で標的化された作用が可能です。 その4-ピコリンアミド誘導体構造は、他のNSAIDとは異なり、独特の薬物動態的および薬力学的特性を提供します。 .

生化学分析

Biochemical Properties

Piketoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, piketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, piketoprofen interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its therapeutic effects .

Cellular Effects

Piketoprofen exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, piketoprofen inhibits the COX-2 enzyme, leading to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain . This inhibition also affects cell signaling pathways involved in the inflammatory response, thereby modulating the expression of genes associated with inflammation . Furthermore, piketoprofen’s impact on cellular metabolism includes alterations in the production of inflammatory mediators and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of piketoprofen involves the inhibition of cyclooxygenase enzymes, particularly COX-2 . Piketoprofen binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction inhibits the enzyme’s activity, leading to a reduction in prostaglandin levels and subsequent alleviation of inflammation and pain . Additionally, piketoprofen may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piketoprofen have been observed to change over time. Studies have shown that piketoprofen is relatively stable and maintains its efficacy over extended periods . Degradation of the compound can occur under certain conditions, potentially affecting its long-term stability and effectiveness . Long-term studies have also indicated that piketoprofen can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and reduction in prostaglandin levels .

Dosage Effects in Animal Models

The effects of piketoprofen vary with different dosages in animal models. At lower doses, piketoprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, piketoprofen may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .

Metabolic Pathways

Piketoprofen is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The primary metabolic pathway involves the conversion of piketoprofen to its metabolites through enzymatic reactions . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs . The metabolites of piketoprofen are then excreted from the body, primarily through renal elimination .

Transport and Distribution

Piketoprofen is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of piketoprofen is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of transport proteins . These factors determine the localization and concentration of piketoprofen within different tissues .

Subcellular Localization

The subcellular localization of piketoprofen is primarily within the cytoplasm and cellular membranes . Piketoprofen’s activity and function are influenced by its localization within these compartments . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the activity and function of piketoprofen, contributing to its overall therapeutic effects .

準備方法

合成経路と反応条件

ピケトプロフェンの合成には、次の手順が含まれます。

酸塩化物の形成: 塩化チオニルはケトプロフェンと反応して、その酸塩化物を形成します。

工業生産方法

ピケトプロフェンの工業生産は、同じ合成経路に従いますが、より大規模に行われ、反応条件が最大収量と純度のために最適化されていることを保証します。 非イオン性界面活性剤を使用すると、ピケトプロフェンの経皮吸収が向上します。 .

化学反応の分析

反応の種類

ピケトプロフェンは、次のものを含む、いくつかのタイプの化学反応を起こします。

酸化: ピケトプロフェンは特定の条件下で酸化されて、さまざまな酸化された誘導体を形成する可能性があります。

還元: 還元反応は、ピケトプロフェンをその還元形に変換できます。

置換: ピケトプロフェンは、特に求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。

科学研究の応用

ピケトプロフェンには、いくつかの科学研究の応用があります。

化学: さまざまな化学反応におけるNSAIDの挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと炎症経路への影響について調査されています。

類似化合物との比較

Similar Compounds

Ketoprofen: The parent compound of piketoprofen, also an NSAID with similar anti-inflammatory properties.

Flurbiprofen: Another NSAID used for similar indications.

Uniqueness

Piketoprofen is unique due to its specific chemical structure, which allows for effective topical application and targeted action at the site of inflammation. Its 4-picolineamide derivative structure differentiates it from other NSAIDs, providing distinct pharmacokinetic and pharmacodynamic properties .

特性

IUPAC Name |

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKKFRSMGBFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021570, DTXSID90866814 | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60576-13-8 | |

| Record name | Piketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piketoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

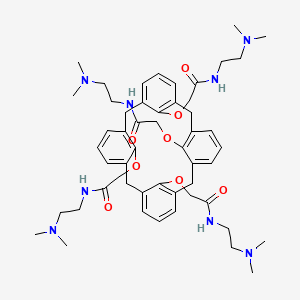

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

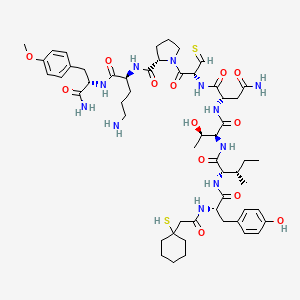

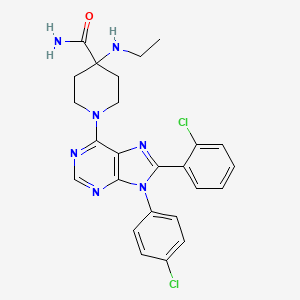

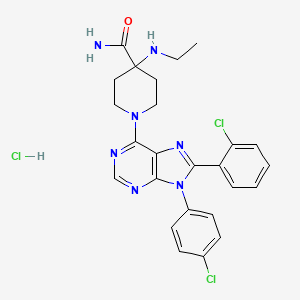

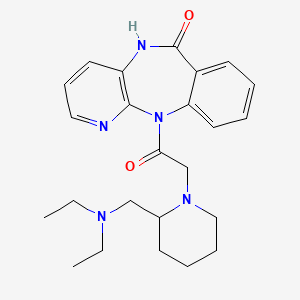

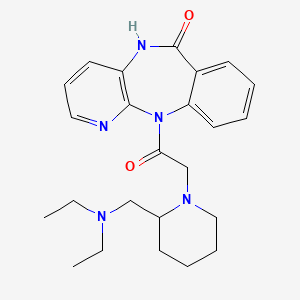

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)